Cas no 710-18-9 (4-(Trifluoromethoxy)anisole)

4-(Trifluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
-
- 1-Methoxy-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)anisole
- p-(Trifluoromethoxy)anisole
- 1-methoxy-4-trifluoromethoxybenzene
- 2-methoxy-5-trifluoromethoxybenzene
- 4-(Trifluoromethoxy)A
- 4-METHOXY(TRIFLUOROMETHOXY)BENZENE
- 4-trifluoromethoxyanisole
- Hydroquinonemethyltrifluoromethylether
- para-methoxytrifluoromethoxybenzene
- p-trifluoromethoxyanisole
- S37
- Benzene, 1-methoxy-4-(trifluoromethoxy)-
- HYDROQUINONE METHYL TRIFLUOROMETHYL ETHER
- trifluoro(4-methoxyphenoxy)methane
- PubChem3570
- 4-(trifluoromethoxy)-anisole
- KSC494C8L
- NOAFZIOGGDPYKK-UHFFFAOYSA-
- NOAFZIOGGDPYKK-UHFFFAOYSA-N
- 4-(Trifluoromethoxy)anisole,
- SCHEMBL514500
- F21452
- AM61650
- T1779
- NS00123819
- A9330
- CS-0081133
- XUXZDVZINBFGOV-UHFFFAOYSA-N
- SY017771
- 4-(Trifluoromethoxy)anisole, 98%
- FT-0616871
- PS-11525
- J-513897
- 710-18-9
- AKOS005257820
- InChI=1/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- MFCD00216942
- DTXSID60369307
- DB-024223
-
- MDL: MFCD00216942
- インチ: 1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- InChIKey: NOAFZIOGGDPYKK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])(F)F
- BRN: 2556809
計算された属性
- せいみつぶんしりょう: 192.04000
- どういたいしつりょう: 192.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.266 g/mL at 25 °C(lit.)
- ふってん: 164 °C(lit.)
- フラッシュポイント: 華氏温度:136.4°f
摂氏度:58°c - 屈折率: n20/D 1.432(lit.)
- PSA: 18.46000
- LogP: 2.59380
- ようかいせい: まだ確定していません。
4-(Trifluoromethoxy)anisole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN1993
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S37/39-S26-S36-S23
-
危険物標識:
- 包装カテゴリ:III
- セキュリティ用語:3
- リスク用語:R36/37/38
- 危険レベル:3
- 包装等級:III
- 危険レベル:3
- 包装グループ:III
4-(Trifluoromethoxy)anisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(Trifluoromethoxy)anisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 007532-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 25g |
$85.00 | 2024-07-19 | |
abcr | AB112784-25 g |
4-(Trifluoromethoxy)anisole, 98%; . |
710-18-9 | 98% | 25g |
€68.50 | 2022-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19746-25g |
4-(Trifluoromethoxy)anisole, 98+% |
710-18-9 | 98+% | 25g |
¥1779.00 | 2023-02-26 | |
Alichem | A015000621-1g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 97% | 1g |
$1445.30 | 2023-09-01 | |
TRC | T899465-5g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 5g |
$ 65.00 | 2022-06-02 | ||
TRC | T899465-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 25g |
$ 160.00 | 2022-06-02 | ||
BAI LING WEI Technology Co., Ltd. | 103364-5G |
4-(Trifluoromethoxy)anisole, 98% |
710-18-9 | 98% | 5G |
¥ 115 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15630-5g |
1-Methoxy-4-(trifluoromethoxy)benzene |
710-18-9 | 98% | 5g |
¥31.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828867-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 25g |
¥100.10 | 2022-08-31 | |
Apollo Scientific | PC7434C-5g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 5g |
£8.00 | 2024-05-25 |
4-(Trifluoromethoxy)anisole 関連文献
-
Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789
-
Qiongzhen Lin,Yongan Liu,Zhiwei Xiao,Liping Zheng,Xiumiao Zhou,Yong Guo,Qing-Yun Chen,Changge Zheng,Chao Liu Org. Chem. Front. 2019 6 447
-
Qijun Pan,Yongan Liu,Wan Pang,Jingjing Wu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Biomol. Chem. 2021 19 8999
-
Qianyi Liu,Beiqi Sun,Zheng Liu,Yi Kao,Bo-Wei Dong,Shang-Da Jiang,Feng Li,Guoquan Liu,Yang Yang,Fanyang Mo Chem. Sci. 2018 9 8731
-
Zhanhu Ma,Yongan Liu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Chem. Front. 2022 9 1115
4-(Trifluoromethoxy)anisoleに関する追加情報
Recent Advances in the Application of 4-(Trifluoromethoxy)anisole (CAS: 710-18-9) in Chemical Biology and Pharmaceutical Research
4-(Trifluoromethoxy)anisole (CAS: 710-18-9) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of a trifluoromethoxy group and a methoxy group on a benzene ring, exhibits enhanced lipophilicity and metabolic stability, making it a valuable building block for drug discovery and development. Recent studies have explored its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(Trifluoromethoxy)anisole-derived compounds as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations. The incorporation of the trifluoromethoxy group was found to significantly enhance both the potency and selectivity of the inhibitors, highlighting the strategic importance of this moiety in drug design.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) on the development of novel 4-(Trifluoromethoxy)anisole-based analogs with broad-spectrum activity against drug-resistant bacterial strains. The compounds exhibited remarkable membrane permeability and resistance to efflux pumps, addressing a critical challenge in antibiotic development. Molecular docking studies revealed that the trifluoromethoxy group plays a crucial role in interacting with bacterial topoisomerase IV, providing insights for future structure-based drug design.
Recent advances in synthetic methodology have also expanded the accessibility of 4-(Trifluoromethoxy)anisole derivatives. A Nature Communications paper (2024) described a novel palladium-catalyzed cross-coupling approach that enables the efficient introduction of diverse functional groups at the meta-position relative to the trifluoromethoxy group. This breakthrough has opened new avenues for the rapid generation of structurally diverse compound libraries for high-throughput screening in drug discovery programs.
The compound's potential in CNS drug development was highlighted in a 2024 study published in Neuropharmacology, where researchers demonstrated that 4-(Trifluoromethoxy)anisole-derived molecules could effectively cross the blood-brain barrier and modulate serotonin receptors. This finding has significant implications for the treatment of neurological disorders such as depression and anxiety, with several derivatives currently undergoing preclinical evaluation.
From a safety and toxicology perspective, recent investigations published in Chemical Research in Toxicology (2023) have provided comprehensive data on the metabolic fate of 4-(Trifluoromethoxy)anisole in mammalian systems. The studies identified the major metabolic pathways and potential reactive intermediates, offering valuable information for the design of safer derivatives with improved pharmacokinetic profiles.
Looking forward, the unique properties of 4-(Trifluoromethoxy)anisole continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as its potential in radiopharmaceutical development for diagnostic imaging. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important tool in medicinal chemistry for years to come.
710-18-9 (4-(Trifluoromethoxy)anisole) 関連製品
- 828-27-3(4-(Trifluoromethoxy)phenol)
- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)
- 827-99-6(3-(Trifluoromethoxy)phenol)
- 4907-84-0(Prothixene hydrochloride)
- 87789-47-7(4-(Difluoromethoxy)phenol)
- 456-55-3((Trifluoromethoxy)benzene)
- 458-92-4((Difluoromethoxy)benzene)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 14284-93-6(Tris(acetylacetonato)ruthenium(III))



